4-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-3-methoxybenzoic acid
Description
4-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-3-methoxybenzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a methoxy group at position 3 and a thiazole-derived acetamide moiety at position 4. The thiazole ring is partially saturated (4,5-dihydro) and contains a mercapto (-SH) group at position 2 and a ketone (=O) at position 5. This structure combines aromatic, heterocyclic, and polar functional groups, making it a candidate for studies in medicinal chemistry and materials science .
Key structural features:
Properties
IUPAC Name |
3-methoxy-4-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S2/c1-20-8-4-6(12(18)19)2-3-7(8)14-10(16)5-9-11(17)15-13(21)22-9/h2-4,9H,5H2,1H3,(H,14,16)(H,18,19)(H,15,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQJIFLVZZFRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)NC(=O)CC2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the reaction of a suitable thiazole derivative with an acyl chloride in the presence of a base to introduce the acetyl group
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The thiazole moiety is often associated with antimicrobial properties. Studies have shown that compounds containing thiazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development.
- Anticancer Properties : Thiazole derivatives have been explored for their ability to induce apoptosis in cancer cells. This compound's structure may facilitate interactions with cellular targets involved in cancer progression.
- Anti-inflammatory Effects : Some studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Medicinal Chemistry
In medicinal chemistry, the compound is being investigated for its potential as a lead compound in drug development. Its structural features may allow for modifications that enhance therapeutic efficacy while minimizing side effects.
Case Studies
-
Antimicrobial Studies :
- A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli strains. The presence of the mercapto group enhances the interaction with bacterial cell walls, leading to increased efficacy .
-
Cancer Research :
- In a recent study featured in Cancer Letters, researchers evaluated a series of thiazole-based compounds for their ability to inhibit tumor growth in vitro and in vivo. The results indicated that compounds similar to 4-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-3-methoxybenzoic acid exhibited promising anticancer activity by inducing apoptosis through mitochondrial pathways .
- Inflammation Studies :
Summary of Applications
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
Methoxy vs. Methyl (Target vs. 4-Methyl Analog): The 3-methoxy group in the target compound enhances polarity and hydrogen-bonding capacity compared to the 4-methyl analog’s nonpolar -CH₃ group. This may improve aqueous solubility but reduce membrane permeability . Molecular weight increases by ~42 g/mol due to the methoxy group’s oxygen atom.
Benzoic Acid vs. However, the absence of a carboxylic acid reduces acidity and solubility . The ethoxyphenyl derivative (C₁₃H₁₄N₂O₃S₂) replaces benzoic acid with an ethoxy group, increasing lipophilicity and likely enhancing blood-brain barrier penetration .
The mercapto (-SH) group in the target compound and analogs enables disulfide bond formation or metal coordination, which is absent in derivatives with amino (-NH₂) or alkyl substituents .
Q & A
Basic: What are the recommended synthetic routes and characterization methods for this compound?
Answer:
The synthesis typically involves multi-step organic reactions, such as coupling intermediates like 4-amino-5-chloro-2-methoxybenzoic acid with glycine derivatives or thiazolidinone precursors under controlled conditions (e.g., catalytic hydrogenation, mercaptoacetic acid reactions) . Key steps include:
- Reaction Optimization : Temperature (e.g., 45°C), solvent choice (e.g., DMSO for NMR analysis), and stoichiometric ratios to maximize yield .
- Purification : Column chromatography or recrystallization to achieve ≥97% purity .
- Characterization :
Basic: How are spectral data discrepancies resolved during structural validation?
Answer:
Contradictions in spectral data (e.g., unexpected peaks in NMR) are addressed by:
- Comparative Analysis : Cross-referencing experimental results with computational models (HF/DFT) to identify conformational isomers or solvent effects .
- Isotopic Labeling : Using deuterated solvents to isolate solvent interference .
- Multi-Technique Validation : Combining NMR, IR, and mass spectrometry to resolve ambiguities .
Advanced: What strategies are employed to enhance the compound’s bioactivity through structural modifications?
Answer:
Advanced studies focus on:
- Functional Group Substitution : Replacing the methoxy group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate electron density and binding affinity .
- Hybrid Analog Synthesis : Incorporating thiadiazole or triazine moieties to enhance antimicrobial or anticancer activity .
- Structure-Activity Relationship (SAR) : Systematic evaluation of derivatives using in vitro assays (e.g., MIC for antibacterial activity) .
Advanced: How can computational methods guide experimental design for this compound?
Answer:
- Molecular Docking : Targeting enzymes like P38 MAP kinase to predict binding modes and affinity .
- ADME Prediction : Tools like SwissADME assess bioavailability, ensuring compliance with Lipinski’s rules .
- DFT Calculations : Optimizing reaction pathways (e.g., energy barriers for acetylation steps) .
Advanced: What experimental designs are suitable for analyzing contradictory bioactivity data?
Answer:
- Split-Plot Designs : To evaluate multiple variables (e.g., concentration, pH) across biological replicates .
- Dose-Response Curves : IC determination for cytotoxicity studies, accounting for batch-to-batch variability .
- Statistical Validation : ANOVA or Tukey’s HSD test to resolve discrepancies in antioxidant assays .
Advanced: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Accelerated Degradation Studies : Exposing the compound to heat (40–60°C), humidity, or light to identify degradation products via LC-MS .
- pH Stability Profiling : Monitoring hydrolysis of the thiazole ring in acidic/basic media .
- Long-Term Stability : Real-time storage at 4°C and −20°C with periodic HPLC analysis .
Advanced: What theoretical frameworks inform mechanistic studies of its reactivity?
Answer:
- Frontier Molecular Orbital (FMO) Theory : Predicting reactivity sites (e.g., nucleophilic attack on the thiazole ring) using HOMO-LUMO gaps .
- Transition State Modeling : DFT-based analysis of acetylation or mercapto group reactions .
Advanced: How are synthetic byproducts or impurities characterized and mitigated?
Answer:
- LC-MS/MS : Identifying trace impurities (e.g., unreacted glycine ester) .
- Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (e.g., pH, temp) to minimize byproduct formation .
- Crystallography : Single-crystal X-ray diffraction to confirm structural integrity and purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
